H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2
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Overview
Description
The compound H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is a peptide composed of eleven amino acids. Peptides like this one are of significant interest in various fields of science due to their diverse biological activities and potential therapeutic applications. This particular peptide sequence includes amino acids such as proline, aspartic acid, asparagine, alanine, phenylalanine, tyrosine, glycine, leucine, and methionine, each contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like methionine and tyrosine, leading to the formation of sulfoxides and dityrosine, respectively.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents and acylating agents.
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their roles in cellular processes, such as signaling and enzyme activity.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides like H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate various biological pathways, leading to the observed effects. For example, binding to a receptor may trigger a signaling cascade that alters cellular function.
Comparison with Similar Compounds
Similar Compounds
AcGly-Phe-Asn(OH): and AcGly-Phe-Asn(NH2) : Tripeptides with antiproliferative activity.
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe: A peptide with contractile effects on vascular and gastric smooth muscle.
Uniqueness
H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is unique due to its specific sequence and the presence of particular amino acids that confer distinct biological activities. Its combination of proline, aspartic acid, and methionine, among others, may result in unique structural and functional properties not found in other peptides.
Properties
Molecular Formula |
C57H79N13O16S |
---|---|
Molecular Weight |
1234.4 g/mol |
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
JPOQNRWDXRZJDN-MFFBADCGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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